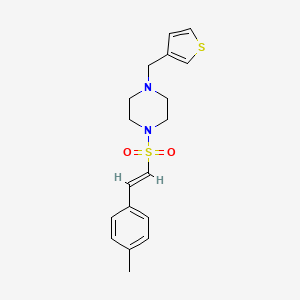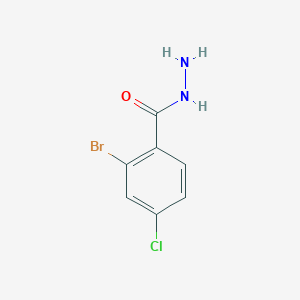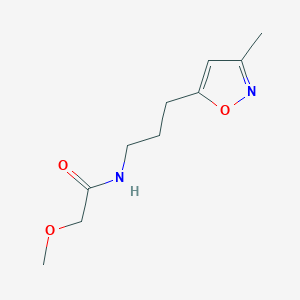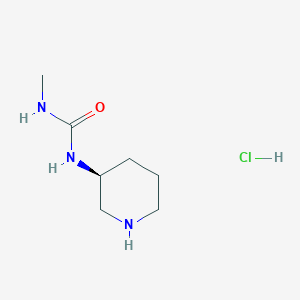
(S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride, also known as SMPH, is a small molecule inhibitor of the enzyme phosphodiesterase 4 (PDE4). It has been widely studied in the scientific community as an effective tool to investigate the biological pathways and cellular mechanisms of PDE4. SMPH has been used in a variety of laboratory experiments and scientific research applications, including drug discovery, protein-protein interactions, and cell signaling.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Urea derivatives have been investigated for their potential as corrosion inhibitors. For instance, Mannich bases derived from urea have demonstrated effectiveness in protecting mild steel surfaces against corrosion in acidic environments. These compounds, including 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea, show promising results in potentiodynamic polarization and electrochemical impedance spectroscopy measurements, indicating their potential for industrial applications in corrosion prevention (Jeeva et al., 2015).
Biochemical Evaluation
In the field of medicinal chemistry, urea derivatives such as 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have been synthesized and evaluated for their inhibitory effects on human and murine soluble epoxide hydrolase (sEH), an enzyme implicated in various physiological processes. These inhibitors have shown substantial improvements in pharmacokinetic parameters and efficacy in reducing hyperalgesia in animal models, indicating their potential for therapeutic applications in pain management (Rose et al., 2010).
Analytical Chemistry
Urea derivatives are also utilized in the development of biosensors for the detection of biological and chemical substances. For instance, enzyme-functionalized hydrogel biosensors incorporating urease have been developed for the detection of urea, demonstrating the application of urea derivatives in environmental monitoring and biomedical diagnostics (Erfkamp et al., 2019).
Pharmaceutical Research
In pharmaceutical research, urea derivatives are explored for their potential as drug candidates. For example, 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281), a selective soluble epoxide hydrolase inhibitor, has been evaluated in clinical settings for its effectiveness in reducing blood pressure and improving insulin resistance, showcasing the role of urea derivatives in developing new therapeutic agents (Anandan et al., 2011).
Eigenschaften
IUPAC Name |
1-methyl-3-[(3S)-piperidin-3-yl]urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c1-8-7(11)10-6-3-2-4-9-5-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOILQJCWJMERY-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)N[C@H]1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2982491.png)
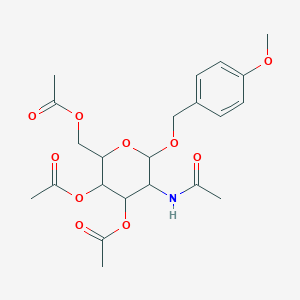
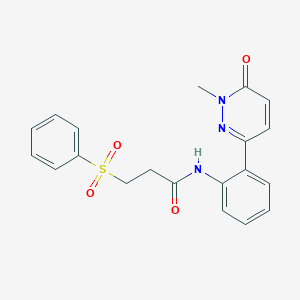
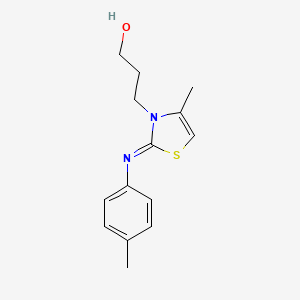
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[2-(triazol-2-yl)ethyl]azetidin-3-amine](/img/structure/B2982497.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2982499.png)
![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid](/img/structure/B2982500.png)


![tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2982506.png)
